N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
This compound features a triazolopyrimidine core fused with a piperazine-carboxamide scaffold and a 3,4-dimethoxyphenylmethyl substituent. The triazolopyrimidine moiety is a bicyclic heteroaromatic system analogous to purine bases, which often confers bioactivity in kinase inhibition or receptor modulation . The piperazine-carboxamide linker provides structural flexibility, enabling interactions with polar residues in biological targets .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O3/c1-4-28-19-17(24-25-28)18(22-13-23-19)26-7-9-27(10-8-26)20(29)21-12-14-5-6-15(30-2)16(11-14)31-3/h5-6,11,13H,4,7-10,12H2,1-3H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYYSXIUMFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine backbone linked to a triazolo-pyrimidine moiety and a dimethoxyphenyl group, suggesting multiple avenues for biological interaction.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.44 g/mol
The structural representation highlights the arrangement of functional groups conducive to biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of antiviral , antitumor , and antimicrobial effects. The following sections detail these activities based on recent studies.
Antiviral Activity
Recent studies have explored the antiviral properties of triazole derivatives, including those similar to our compound. For instance:
- Mechanism : Compounds in this class often inhibit viral replication by targeting specific viral enzymes or host cell receptors.
- Efficacy : In vitro studies have shown that certain triazole derivatives can reduce viral loads in infected cell lines significantly. For example, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various viruses such as HSV and HCV .
Antitumor Activity
The potential anticancer properties of this compound are particularly noteworthy:
- Cell Lines Tested : Various studies have tested similar compounds against different cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | MCF-7 | 15 |
| Similar Compound B | HCT116 | 6.2 |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl... | T47D | 27.3 |
These results suggest that modifications to the piperazine and triazole moieties can enhance cytotoxicity against specific cancer types .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties:
- Testing : Similar derivatives were screened against pathogenic bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of related compounds:
- Study on Triazole Derivatives : This study synthesized various triazole derivatives and evaluated their antiviral activity against HSV. The results showed that certain derivatives could inhibit viral replication by over 90% at concentrations below 50 μM .
- Anticancer Evaluation : Another study focused on pyrido[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines.
- A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the triazolopyrimidine structure could enhance cytotoxicity against specific cancer types .
-
Antimicrobial Properties :
- The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
- Further investigations are needed to elucidate its efficacy and safety profile in clinical settings .
Pharmacological Insights
-
Neuropharmacology :
- This compound has been evaluated for its potential neuroprotective effects. Animal studies suggest it may mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's .
- The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound can be categorized based on modifications to the triazolopyrimidine core, piperazine-carboxamide linker, or substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
The 7-oxo modification in introduces a keto group, which may alter redox properties and metabolic pathways.
Substituent Effects :
- Diphenylmethyl () vs. dimethoxyphenylmethyl (target compound): The former increases hydrophobicity, favoring blood-brain barrier penetration, while the latter’s methoxy groups enhance hydrogen-bonding with polar residues .
- Sulfonyl () vs. carboxamide (target compound): Sulfonyl groups increase acidity and may confer protease resistance .
Bioactivity Correlations :
- Compounds with triazolopyrimidine-piperazine scaffolds (target compound, ) cluster in bioactivity profiles linked to kinase inhibition or G-protein-coupled receptor modulation .
- Simpler carboxamides (e.g., ) lack the triazolopyrimidine core and show weaker bioactivity, emphasizing the importance of the fused heterocycle .
Research Implications
- Structural Optimization : The 3,4-dimethoxyphenylmethyl group in the target compound offers a balance of lipophilicity and polarity, making it a candidate for oral bioavailability studies.
- Unanswered Questions: Limited data exist on the target compound’s specific protein targets. Future work should include kinase profiling and cytotoxicity assays using models like NCI-60 .
Preparation Methods
Preparation of 4-(Triazolo[4,5-d]Pyrimidin-7-Yl)Piperazine
WO2016078107A1 describes the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, which can be adapted for this target compound. Key modifications include:
Carboxamide Formation
The carboxamide linkage is established using a coupling reaction between piperazine and the activated carboxylic acid derivative. CN103664681A outlines a protocol using EDCI·HCl and DMAP in anhydrous dichloromethane:
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Activation : 3,4,5-Trimethoxyphenylacetic acid is activated with EDCI·HCl (0.38 g) and DMAP (0.55 g) at 0°C under nitrogen.
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Coupling : The activated acid reacts with the piperazine amine at room temperature for 24 hours.
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Workup : The crude product is washed with 2.0 M HCl, saturated NaHCO₃, and brine, followed by recrystallization to achieve 76% yield.
Coupling of the Dimethoxyphenylmethyl Group
The final step involves attaching the N-[(3,4-dimethoxyphenyl)methyl] group via reductive amination or direct alkylation.
Reductive Amination
Direct Alkylation
Alternatively, the dimethoxyphenylmethyl group is introduced via alkylation using 3,4-dimethoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.
Optimization and Yield Considerations
| Step | Reaction Type | Solvent | Catalyst/Reagent | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Cyclization | THF | Pd(PPh₃)₄ | 0°C → RT | 50% |
| 2 | Alkylation | THF | Butyllithium | 0°C → RT | 45% |
| 3 | Coupling | CH₂Cl₂ | EDCI·HCl, DMAP | 0°C → RT | 76% |
| 4 | Reductive Amination | MeOH | NaBH₃CN | RT | 68% |
Key factors influencing yield include:
-
Catalyst Loading : Increasing Pd(PPh₃)₄ from 5 mol% to 10 mol% improves cyclization efficiency by 15%.
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Solvent Choice : Replacing dichloromethane with THF in the coupling step reduces side reactions, enhancing purity.
Analytical Characterization
Critical spectroscopic data for the final compound:
Q & A
Basic: What are the typical synthetic routes for this compound?
The synthesis of this compound involves multi-step reactions, often starting with the formation of the triazolo[4,5-d]pyrimidinyl core. A common approach includes:
- Core assembly : Cyclization of pyrimidine precursors with triazole-forming reagents under reflux conditions in solvents like THF or DMF .
- Piperazine coupling : Reaction of the triazolo-pyrimidine intermediate with a substituted piperazine derivative using coupling agents like HBTU or BOP in the presence of a base (e.g., EtN) .
- Functionalization : Introduction of the 3,4-dimethoxyphenylmethyl group via reductive amination or nucleophilic substitution .
Purification typically employs silica gel chromatography with chloroform:methanol gradients (e.g., 3:1 v/v) .
Basic: How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and piperazine ring integrity. For example, the ethyl group on the triazole resonates at δ ~1.2–1.4 ppm (triplet) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Basic: What are its primary research applications?
This compound is studied for:
- Kinase inhibition : The triazolo-pyrimidine core mimics ATP-binding motifs, enabling screening against kinases (e.g., EGFR, Aurora kinases) .
- Receptor modulation : The piperazine moiety may interact with GPCRs or neurotransmitter transporters, as seen in structurally similar compounds .
- Structure-activity relationship (SAR) studies : Modifications to the dimethoxyphenyl or ethyl-triazole groups are explored to optimize selectivity .
Advanced: How to optimize reaction yields for large-scale synthesis?
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during coupling steps .
- Catalyst screening : Test alternative coupling agents (e.g., EDC/HOBt vs. HBTU) to improve efficiency .
- Temperature control : Use microwave-assisted synthesis to accelerate cyclization steps while maintaining regioselectivity .
- Workflow automation : Implement continuous flow reactors for precise control of reaction parameters (e.g., residence time) .
Advanced: How to resolve contradictions in bioactivity data across studies?
Conflicting results often arise from:
- Substituent effects : Minor structural variations (e.g., ethyl vs. methyl on the triazole) drastically alter target affinity. Validate compound identity via NMR and X-ray crystallography .
- Assay conditions : Differences in buffer pH, co-solvents (e.g., DMSO%), or ATP concentrations in kinase assays can skew IC values. Standardize protocols using reference inhibitors .
- Off-target interactions : Perform counter-screens against related enzymes (e.g., PDEs) to rule out nonspecific binding .
Advanced: What computational methods predict target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in kinase ATP pockets. Focus on hydrogen bonding between the carboxamide group and conserved lysine residues .
- MD simulations : Simulate >100 ns trajectories to assess piperazine ring flexibility and its impact on binding stability .
- QSAR models : Train models using bioactivity data from analogs to predict modifications enhancing selectivity (e.g., methoxy → halogen substitution on the phenyl ring) .
Advanced: How to design derivatives for improved selectivity?
- Bioisosteric replacement : Substitute the ethyl-triazole with a cyclopropyl group to reduce metabolic liability while retaining kinase affinity .
- Piperazine modifications : Introduce sulfonamide or carbothioamide groups (as in ) to enhance interactions with polar binding pockets .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade targets selectively .
Advanced: How to address poor solubility in biological assays?
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations to improve aqueous solubility without disrupting assay integrity .
- Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to the piperazine nitrogen for enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
